

Synthesis and Characterization of 1,3-Dimethoxypropane: A Technical Guide

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Compound of Interest

Compound Name: 1,3-Dimethoxypropane

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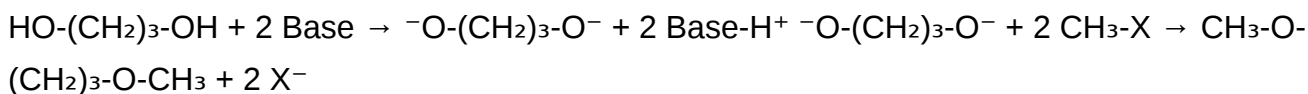
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of **1,3-dimethoxypropane**, a valuable diether in organic synthesis. This document details the prevalent synthetic methodology, including a step-by-step experimental protocol. Furthermore, it presents a thorough characterization of the compound, summarizing its physical and spectroscopic properties in a clear, tabular format for easy reference.

Synthesis of 1,3-Dimethoxypropane

The most common and efficient method for the synthesis of **1,3-dimethoxypropane** is the Williamson ether synthesis. This method involves the deprotonation of a diol, in this case, 1,3-propanediol, by a strong base to form a dialkoxide. This is followed by a nucleophilic substitution reaction with a methylating agent to yield the desired diether.

A general reaction scheme is as follows:



Where X is a suitable leaving group, typically a halide such as iodide or chloride.

Experimental Protocol: Williamson Ether Synthesis of 1,3-Dimethoxypropane

This protocol is a representative procedure based on established Williamson ether synthesis methodologies.

Materials:

- 1,3-Propanediol
- Sodium Hydride (NaH), 60% dispersion in mineral oil
- Methyl Iodide (CH_3I)
- Anhydrous Tetrahydrofuran (THF)
- Deionized Water
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous Magnesium Sulfate (MgSO_4)
- Pentane (for washing NaH)

Procedure:

- Preparation of the Reaction Apparatus: A three-necked round-bottom flask, equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a rubber septum, is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.
- Dispensing and Washing of Sodium Hydride: In the flask, a calculated amount of sodium hydride (2.2 equivalents) is weighed. The mineral oil is removed by washing the sodium hydride with anhydrous pentane ($3 \times V$ mL, where V is the volume of the NaH dispersion) under an inert atmosphere. The pentane is carefully decanted after each wash.
- Formation of the Dialkoxide: Anhydrous THF is added to the washed sodium hydride to create a suspension. The flask is cooled in an ice bath ($0\text{ }^\circ\text{C}$). A solution of 1,3-propanediol (1.0 equivalent) in anhydrous THF is then added dropwise to the stirred suspension via a syringe. The reaction mixture is allowed to stir at $0\text{ }^\circ\text{C}$ for 30 minutes and then warmed to room temperature and stirred for an additional hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium dialkoxide.

- **Methylation:** The reaction flask is cooled again to 0 °C. Methyl iodide (2.5 equivalents) is added dropwise to the stirred suspension. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Work-up:** Upon completion, the reaction is carefully quenched by the slow, dropwise addition of deionized water to the cooled reaction mixture. The resulting mixture is transferred to a separatory funnel. The aqueous layer is extracted with diethyl ether (3 x V mL). The combined organic layers are washed with water and then with brine.
- **Drying and Solvent Removal:** The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- **Purification:** The crude product is purified by fractional distillation to yield pure **1,3-dimethoxypropane**.^{[1][2]}

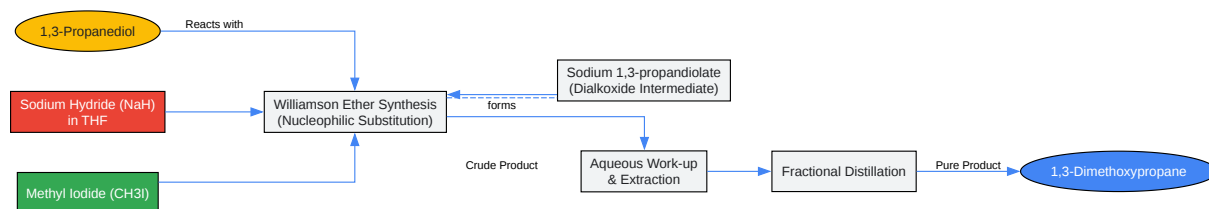
Characterization of 1,3-Dimethoxypropane

The identity and purity of the synthesized **1,3-dimethoxypropane** can be confirmed through various analytical techniques. The key physical and spectroscopic data are summarized in the table below.

Property	Value
Molecular Formula	C ₅ H ₁₂ O ₂
Molecular Weight	104.15 g/mol
Appearance	Colorless liquid
Boiling Point	105-106 °C
Melting Point	-79 °C
Density	0.863 g/cm ³ at 25 °C
¹ H NMR (CDCl ₃ , ppm)	δ 3.37 (t, 4H, -O-CH ₂ -), 3.32 (s, 6H, -OCH ₃), 1.83 (p, 2H, -CH ₂ -CH ₂ -CH ₂ -)
¹³ C NMR (CDCl ₃ , ppm)	δ 71.5 (-O-CH ₂ -), 58.6 (-O-CH ₃), 29.5 (-CH ₂ -CH ₂ -CH ₂ -)
IR (neat, cm ⁻¹)	2930 (C-H stretch), 2830 (C-H stretch, O-CH ₃), 1110 (C-O stretch, ether)
Mass Spectrum (m/z)	104 (M ⁺), 89, 73, 59, 45 (base peak)

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **1,3-dimethoxypropane** via the Williamson ether synthesis.



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Caption: Workflow for the synthesis of **1,3-dimethoxypropane**.

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References

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